molecular formula C20H18N2O3S2 B2989986 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide CAS No. 941998-94-3

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide

Katalognummer: B2989986
CAS-Nummer: 941998-94-3
Molekulargewicht: 398.5
InChI-Schlüssel: MRPVXHSEACVHHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide is a heterocyclic compound featuring a dihydrobenzo-benzothiazole core fused to a 4-ethylsulfonylbenzamide moiety. For instance, compounds with sulfonylbenzamide groups, such as those in , are often synthesized via Friedel-Crafts reactions or hydrazide-isothiocyanate coupling, followed by cyclization . The benzothiazole core is distinct from other heterocycles (e.g., triazoles or diazepines) but shares fused aromatic systems that could confer unique electronic or steric properties relevant to biological activity.

Eigenschaften

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)26-20/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPVXHSEACVHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Its molecular formula is C20H18N2O3S2C_{20}H_{18}N_{2}O_{3}S_{2} with a molecular weight of 398.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research.

PropertyValue
Molecular Formula C20H18N2O3S2
Molecular Weight 398.5 g/mol
Purity Typically 95%
IUPAC Name N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide

The biological activity of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide is primarily attributed to its interaction with various biological targets. Studies indicate that the compound may exhibit:

  • Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Anti-diabetic Effects : The compound has been evaluated for its ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion, thereby potentially aiding in blood sugar control.

Research Findings

Recent studies have explored the efficacy of this compound through various experimental approaches:

  • In Vitro Studies : Research has demonstrated that N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide exhibits significant inhibition of α-amylase activity. For instance, one study reported an inhibition percentage of 87.5% at a concentration of 50 μg/mL compared to a control .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound with α-amylase enzymes from different sources. The results indicated favorable interactions at the active site, suggesting a strong potential for therapeutic application .
  • Structure-Activity Relationship (SAR) : A comprehensive review highlighted how modifications to the benzothiazole structure can influence biological activity. This SAR analysis provides insights into optimizing derivatives for enhanced efficacy against targeted diseases .

Case Study 1: Anti-Cancer Activity

In a controlled study examining various benzothiazole derivatives, N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide was found to significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms. The study utilized flow cytometry and Western blotting techniques to confirm these findings.

Case Study 2: Anti-Diabetic Efficacy

Another investigation assessed the anti-diabetic potential of this compound by measuring its effect on glucose uptake in muscle cells. Results showed an increase in glucose uptake by approximately 30% compared to untreated controls, indicating its potential role as an adjunct therapy for diabetes management.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Core Heterocycles : The benzothiazole core in the target compound differs from triazoles () and diazepines (). Benzothiazoles are sulfur-containing aromatic systems, which may confer distinct electronic properties compared to nitrogen-rich triazoles or diazepines .
  • Synthesis : While employs hydrazide-isothiocyanate coupling for triazoles, the target compound’s synthesis may involve analogous steps, such as cyclization of a thioamide intermediate .
Functional Group and Tautomerism Analysis
  • C=O and C=S Groups : The target compound’s amide carbonyl (C=O) is likely observed near 1663–1682 cm⁻¹ in IR, similar to hydrazinecarbothioamides in . In contrast, triazole-thiones in lack C=O but retain C=S bands (1247–1255 cm⁻¹) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.